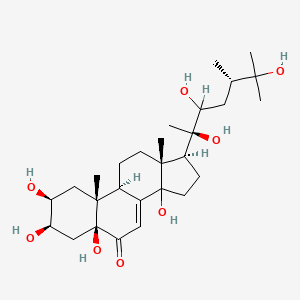

Dacrysterone

Description

Historical Context of Ecdysteroid Discovery and Plant Occurrence

The initial discovery of ecdysteroids was linked to the search for the insect moulting hormone. The first ecdysteroid, named ecdysone (B1671078), was isolated in 1954 from silkworm pupae (Bombyx mori) by Butenandt and Karlson. mdpi.comnih.goveje.cz Its structure was later established, revealing it to be a precursor to the more active hormone, 20-hydroxyecdysone (B1671079) (20E). mdpi.com

Shortly after the structural elucidation of insect ecdysone, several research groups almost simultaneously reported the presence of ecdysteroids in various plant species in the mid-1960s. mdpi.combiophytis.comnih.govresearchgate.net This marked the discovery of phytoecdysteroids. Early plant sources identified included Podocarpus nakaii, Achyranthes fauriei, Podocarpus elatus, Polypodium vulgare, and Pteridium aquilinum. mdpi.comresearchgate.net A significant finding from these early studies was that plants could contain much higher concentrations of ecdysteroids compared to insects. mdpi.com While 20E is the most frequently encountered phytoecdysteroid and often the major one in plants, over 500 natural ecdysteroid analogues have been identified, with the majority isolated from plants. mdpi.com Phytoecdysteroids have been found in diverse plant groups, including algae, ferns, gymnosperms, and angiosperms, though only about 6% of investigated plant species contain detectable levels. mdpi.comnih.govnih.govcaldic.comnih.gov

Significance of Phytoecdysteroids in Chemical Ecology and Entomology

Phytoecdysteroids are considered plant secondary metabolites that play a significant role in chemical ecology, particularly as a defense mechanism against herbivorous insects. caldic.comresearchgate.netoup.comnih.govresearchgate.net Their structural similarity to insect ecdysteroids allows them to interfere with the hormonal regulation of insect growth, development, and reproduction. caldic.comresearchgate.netoup.complantarchives.org

When ingested by non-adapted insects, phytoecdysteroids can bind to ecdysteroid receptors, mimicking the action of the insect's own hormones but at inappropriate times or stages. researchgate.netplantarchives.org This disruption of normal ecdysteroid levels can lead to severe adverse effects, including abnormal moulting, reduced weight gain, developmental impairment, increased cannibalism, and even mortality. caldic.comresearchgate.netplantarchives.org The effectiveness of phytoecdysteroids as deterrents or toxins varies depending on the insect species and the specific phytoecdysteroid molecule. caldic.comoup.com Some insects are highly susceptible, while others have developed tolerance. oup.com

Studies have shown that the distribution and concentration of phytoecdysteroids within a plant can be heterogeneous, with higher levels often found in growing tips, young leaves, and reproductive tissues, potentially offering protection to these vulnerable parts. eje.cz The presence of complex mixtures of different phytoecdysteroids in plants may also contribute to their defensive capabilities. oup.com

Dacrysterone: A Specific Case Study within Phytoecdysteroid Research

This compound is a specific chemical compound classified as a phytoecdysteroid. targetmol.commedkoo.com It was isolated from the bark of the tree Dacrydium intermedium. medkoo.compublish.csiro.au Research has identified this compound as being 5β-hydroxymakisterone A, and makisterone (B1173491) A also occurs in this plant. medkoo.compublish.csiro.au

Studies on this compound have included investigations into its chemical structure and its biological activity, particularly in the context of insect interactions. Early work focused on its isolation and structural characterization. publish.csiro.auekb.eg

Research has also explored the effects of this compound on insect larvae. For instance, studies evaluating the activity of compounds from New Zealand gymnosperms against larvae of Lucilia cuprina (Australian sheep blowfly) and Musca domestica (housefly) have included this compound. In a study involving M. domestica, this compound at a concentration of 100 ppm resulted in 52% larval mortality after 10 days when added to an amino acid diet. tandfonline.com In the study against L. cuprina, this compound showed insecticidal activity. tandfonline.comtandfonline.com

The presence of this compound has also been noted in other plant sources, such as quinoa seeds (Chenopodium quinoa). researchgate.net

Detailed research findings regarding this compound's biological activities in insects are presented in the table below, drawing from studies on its effects on larval mortality.

| Compound | Insect Species | Concentration (ppm) | Larval Mortality (%) | Reference |

| This compound | Musca domestica | 100 | 52 | tandfonline.com |

| This compound | Lucilia cuprina | Not specified | Insecticidal activity | tandfonline.comtandfonline.com |

| 20-hydroxyecdysone | Musca domestica | 100 | 84 | tandfonline.com |

| 5,20-dihydroxyecdysone | Musca domestica | 100 | 77 | tandfonline.com |

| Ponasterone A | Lucilia cuprina | Not specified | Inhibited moulting | tandfonline.comtandfonline.com |

| Nagilactone C | Lucilia cuprina | Not specified | Insecticidal activity & growth retardation | tandfonline.comtandfonline.com |

This table highlights this compound's demonstrated insecticidal activity in specific insect models, positioning it as a relevant compound within the broader study of phytoecdysteroids and their ecological roles.

Structure

3D Structure

Properties

CAS No. |

50299-45-1 |

|---|---|

Molecular Formula |

C28H46O8 |

Molecular Weight |

510.7 g/mol |

IUPAC Name |

(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H46O8/c1-15(23(2,3)33)11-21(31)26(6,34)20-8-10-27(35)17-12-22(32)28(36)14-19(30)18(29)13-25(28,5)16(17)7-9-24(20,27)4/h12,15-16,18-21,29-31,33-36H,7-11,13-14H2,1-6H3/t15-,16+,18+,19-,20+,21-,24-,25-,26-,27-,28-/m1/s1 |

InChI Key |

LMQKRCYKYDRRFC-KDZLJHQNSA-N |

SMILES |

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C)O)O)O)C(C)(C)O |

Isomeric SMILES |

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O)C(C)(C)O |

Canonical SMILES |

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C)O)O)O)C(C)(C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dacrysterone; |

Origin of Product |

United States |

Phytogeographical Distribution and Isolation Methodologies of Dacrysterone

Natural Occurrence and Species-Specific Localization

Dacrysterone has been identified in a variety of plant species, spanning both gymnosperms and angiosperms. Its presence and concentration can vary depending on the specific plant species, as well as the particular organ and developmental stage of the plant. caldic.commdpi.comnih.govmedkoo.com

Gymnosperm Sources (e.g., Dacrydium intermedium)

This compound was initially isolated from the bark of the gymnosperm Dacrydium intermedium Kirk. medkoo.compublish.csiro.autargetmol.cn This species, also known as rimu, is a conifer native to New Zealand. herbs.org.nz In addition to this compound, other phytoecdysones such as β-ecdysone, pterosterone (B101409), polypodine B, and ponasterone C have also been reported in Dacrydium intermedium. publish.csiro.au Extracts from Dacrydium intermedium have shown activity against insect larvae, with this compound demonstrating insecticidal properties. tandfonline.com

Angiosperm Sources (e.g., Ajuga species, Chenopodium quinoa)

This compound's occurrence is not limited to gymnosperms. It has also been found in various angiosperm species. The genus Ajuga (Lamiaceae family) is known to be a source of phytoecdysteroids, including this compound. researchgate.netsci-hub.se Ajuga species are recognized for producing biologically active secondary metabolites like phytoecdysteroids. researchgate.net

Chenopodium quinoa Willd., commonly known as quinoa, is another angiosperm source where this compound has been detected, specifically in its seeds. cabidigitallibrary.orgresearchgate.netnih.gov Quinoa is considered a nutrient-rich pseudo-cereal crop. cabidigitallibrary.orgresearchgate.net While 20-hydroxyecdysone (B1671079) is the most abundant phytoecdysteroid in quinoa seeds, this compound is among the other phytoecdysteroids that have been identified. cabidigitallibrary.org

A summary of some plant sources of this compound is presented in the table below:

| Plant Type | Species | Plant Part | Reference |

| Gymnosperm | Dacrydium intermedium | Bark | medkoo.compublish.csiro.au |

| Angiosperm | Ajuga species | Whole plant/Leaves/Aerial parts | researchgate.netsci-hub.se |

| Angiosperm | Chenopodium quinoa | Seeds | cabidigitallibrary.orgresearchgate.netnih.gov |

| Gymnosperm | Dacrydium cupressinum | Leaves, twigs, bark | herbs.org.nz |

Variation Across Plant Organs and Developmental Stages

The concentration and profile of phytoecdysteroids, including this compound, can vary significantly within different organs of the same plant and across various developmental stages. mdpi.combiophytis.com This variation can be influenced by factors such as species variant, plant part used, season, micro-climate, and even processing techniques. amazonaws.com Accumulation of ecdysteroids tends to favor plant parts crucial for survival, such as growing tips and young leaves in tender annual plants like spinach. mdpi.com High concentrations of phytoecdysteroids have also been found in reproductive organs, anthers, apical leaves, and roots. researchgate.net While general trends exist for phytoecdysteroid distribution, specific data on the variation of this compound across organs and developmental stages is often linked to detailed phytochemical studies of individual species.

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of phytoecdysteroids like this compound from complex plant matrices involve multi-step processes, primarily relying on advanced chromatographic techniques. caldic.comnih.govmdpi.comsemanticscholar.orgresearchgate.net The polar nature of phytoecdysteroids necessitates methods that can effectively separate them from other plant compounds such as chlorophyll, steroids, amino acids, terpenoids, phenols, and pigments. mdpi.com

Multi-Step Extraction Protocols for Phytoecdysteroids

A unified scheme for the isolation of phytoecdysteroids typically involves initial solvent extraction of dried plant material, often with methanol (B129727) or ethanol (B145695). amazonaws.commdpi.com This is followed by partitioning steps, such as partitioning with water and hexane, to remove less polar compounds. mdpi.com The rationale behind multi-step purification is to separate compounds based on differing properties like lipophilicity, hydrophilicity, polarity, molecular size, and hydrogen bonding. caldic.com

A general procedure for ecdysteroid purification involves several stages. mdpi.comresearchgate.net Organic phase extraction is recommended for extracting steroids from non-liquid matrices. arborassays.com Solvents like ethanol or ethyl acetate (B1210297) are used, followed by removal of the solvent using techniques like centrifugal vacuum devices or evaporation. arborassays.com

High-Resolution Separation Methods (e.g., High-Performance Liquid Chromatography, Solid-Phase Extraction, Column Chromatography)

Chromatography plays a crucial role throughout the isolation and purification process, from initial separation to final purity assessment. amazonaws.comresearchgate.net Various high-resolution separation methods are employed:

Column Chromatography: Classic column chromatography on stationary phases like alumina (B75360) and silica, eluted with solvent gradients, has been a standard method for purifying ecdysteroids. caldic.commdpi.comamazonaws.com Low-pressure reversed-phase chromatography has improved the isolation of pure ecdysteroids. nih.gov It is often used as a preliminary purification step. caldic.comamazonaws.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for the partial purification of ecdysteroids from plant extracts before analysis by methods like HPLC-MS/MS. biophytis.comresearchgate.net Reversed-phase SPE is particularly useful for this purpose. biophytis.com

High-Performance Liquid Chromatography (HPLC): HPLC, both normal-phase and reversed-phase, is a powerful technique for the separation and purification of phytoecdysteroids. caldic.commdpi.comresearchgate.net Preparative HPLC is used for isolating pure compounds, especially those present at lower concentrations. caldic.commdpi.com HPLC coupled with detectors like DAD (Diode Array Detector) and mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is essential for identification and quantification. biophytis.com

Other Chromatographic Techniques: Additional techniques used in phytoecdysteroid isolation include thin-layer chromatography (TLC), flash chromatography, droplet countercurrent chromatography (DCCC), gel chromatography, and rotation planar chromatography (RPC). caldic.comamazonaws.commdpi.comresearchgate.net The combination of different chromatographic procedures is often necessary to isolate trace-level components. caldic.comamazonaws.com

The isolation procedure typically involves a sequence of these techniques. For instance, an initial column chromatography step might be followed by SPE and then final purification using preparative HPLC. caldic.combiophytis.com The purity of isolated ecdysteroids is commonly assessed by HPLC. researchgate.net

Structural Elucidation and Stereochemical Analysis of Dacrysterone

Application of Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques, has been indispensable in the structural elucidation of Dacrysterone. ¹H and ¹³C NMR spectra provide information on the types of protons and carbons present and their chemical environments natlib.govt.nzresearchgate.netmdpi.comresearchgate.netbiophytis.com. The analysis of chemical shifts and coupling constants allows for the identification of various structural fragments within the molecule researchgate.net.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms and confirming the carbon skeleton mdpi.comresearchgate.netespol.edu.ec. COSY reveals spin-spin couplings between protons on adjacent carbons, while HSQC correlates proton and carbon signals directly bonded to each other. HMBC provides information about long-range couplings between protons and carbons across two or three bonds, which is vital for piecing together the different parts of the molecule, including ring systems and side chains mdpi.com.

The shielding values observed in the ¹³C NMR spectra of this compound have been assigned, providing a detailed map of the carbon framework and the nature of substituents attached to each carbon natlib.govt.nzresearchgate.net. Comparisons of these NMR data with those of known ecdysteroids and their derivatives are routinely used to confirm structural features and identify variations mdpi.comresearchgate.netespol.edu.ec. Changes in the multiplicity and magnitude of coupling constants in ¹H NMR, along with chemical shifts in ¹³C NMR, are particularly informative for recognizing epimeric forms at chiral centers researchgate.net.

High-Resolution Mass Spectrometry (HR-MS/HR-ESI-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry, often employing Electrospray Ionization (ESI-MS), plays a critical role in determining the elemental composition and confirming the molecular formula of this compound mdpi.comresearchgate.net. HR-MS provides a highly accurate mass-to-charge ratio ([M+H]⁺, [M+Na]⁺, etc.) of the intact molecule or its fragments, allowing for the precise calculation of the molecular formula researchgate.net. For this compound, the molecular formula has been determined as C₂₈H₄₆O₈ nih.gov. Techniques like MALDI HR mass spectrometry can reveal pseudo-molecular peaks, further confirming the elemental composition researchgate.net.

Complementary Spectroscopic Techniques (e.g., Ultraviolet-Visible, Infrared)

Complementary spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, provide additional information about the presence of specific functional groups and chromophores within the this compound molecule researchgate.netresearchgate.netespol.edu.ecnih.gov. UV spectroscopy is particularly useful for identifying the characteristic 7-en-6-one chromophore present in most ecdysteroids mdpi.com. This functional group typically exhibits a major absorbance maximum around 242 nm in methanol (B129727) or ethanol (B145695), along with a minor absorbance at 310 nm mdpi.com. This UV absorption is a key feature used for the detection and quantification of ecdysteroids in various analytical methods biophytis.commdpi.com. IR spectroscopy provides information about the vibrational modes of the molecule, indicating the presence of functional groups such as hydroxyl () and carbonyl () groups mdpi.comresearchgate.net.

Determination of Absolute Configuration

Determining the absolute configuration of the chiral centers in this compound is essential for a complete understanding of its structure and biological activity.

Chiral Center Analysis (e.g., C-24 Stereochemistry)

Ecdysteroids, including this compound, possess multiple chiral centers youtube.com. A specific focus in the stereochemical analysis of this compound has been the determination of the absolute configuration at C-24 natlib.govt.nzresearchgate.netbiophytis.comresearchgate.netresearchgate.netresearchgate.net. Based on ¹³C NMR data, the configuration at C-24 of this compound has been assigned as 24R natlib.govt.nzresearchgate.netresearchgate.netespol.edu.ecdntb.gov.ua. This assignment is often made by comparing the ¹³C NMR shielding values of this compound with those of known epimers, such as pterosterone (B101409) (24S) and 24-epi-pterosterone (24R) researchgate.netespol.edu.ec. Differences in chemical shifts at C-22 and C-24 between these epimers are indicative of the stereochemical assignment at C-24 espol.edu.ec.

Conformational Analysis and Spectroscopic Correlations

Conformational analysis, often supported by spectroscopic correlations from 2D NMR data, contributes to understanding the three-dimensional arrangement of atoms in this compound researchgate.netbiophytis.com. While detailed conformational studies specifically on this compound were not extensively detailed in the provided snippets, the application of techniques like COSY and HMBC is fundamental in establishing relative configurations within the molecule and confirming the geometry of ring junctions mdpi.comresearchgate.netespol.edu.ec. For instance, these methods can confirm the trans fusion of the C/D rings, a common feature in the ecdysteroid skeleton researchgate.netespol.edu.ec. The relative configuration of the side chain in ecdysteroids, often 17S_, 20R_, 22R_, can also be consistent across analogues and is supported by NMR analysis espol.edu.ec. Comparisons of chemical shifts at positions like C-2 and C-3 with those of possible stereoisomers and literature data help in assigning the relative configuration in these parts of the molecule espol.edu.ec. The interplay between conformation and spectroscopic properties, particularly NMR chemical shifts, is a recognized aspect of structural analysis nih.gov.

Molecular and Physiological Roles of Dacrysterone in Invertebrate Systems

Ecdysteroid Receptor (EcR/USP) Binding and Transcriptional Activation

Ecdysteroids exert their effects in insects by binding to a specific nuclear receptor complex, which is a heterodimer composed of the ecdysteroid receptor (EcR) and the ultraspiracle protein (USP) ctdbase.orgnih.govneobioscience.com. This EcR/USP complex acts as a ligand-activated transcription factor that regulates the expression of a cascade of genes controlling moulting and metamorphosis ctdbase.orgnih.govneobioscience.com.

Dacrysterone has been identified as an agonist of the ecdysteroid receptor nih.govneobioscience.comnih.gov. This means that this compound can bind to the EcR/USP complex and activate it, similar to endogenous insect ecdysteroids like 20-hydroxyecdysone (B1671079) (20E), which is considered the major biologically active ecdysteroid in most invertebrate systems ctdbase.orgctdbase.orgnih.gov. The binding of this compound to the receptor complex leads to transcriptional activation, influencing the expression of genes downstream in the ecdysteroid signaling pathway neobioscience.com. Studies have investigated the binding affinity of this compound to the EcR/USP complex and its capacity to induce gene transcription, demonstrating its ability to interfere with the natural hormonal regulation in insects nih.govneobioscience.comnih.gov.

Impact on Insect Development and Metamorphosis (e.g., Moulting Inhibition)

The primary role of ecdysteroids in insects is the regulation of post-embryonic development, particularly moulting (ecdysis) and metamorphosis uni.luxml-data.orguni.luecdybase.org. These processes are tightly controlled by the pulsatile release of ecdysteroids, orchestrated in conjunction with juvenile hormone xml-data.orguni.luecdybase.org. Phytoecdysteroids like this compound, when ingested by insects, can disrupt this delicate hormonal balance wikidata.orgmetabolomicsworkbench.org.

This compound has been shown to impact insect development and metamorphosis, notably by inhibiting moulting nih.govnih.gov. Exposure to this compound can interfere with the normal progression through larval instars and the transition to the pupal stage nih.gov. This disruption can lead to developmental abnormalities or mortality, particularly during critical periods of hormonal signaling nih.govmetabolomicsworkbench.org. The observed effects, such as the inhibition of larval growth and pupation, are consistent with the compound acting as an ecdysteroid agonist, triggering premature or unseasonal activation of the ecdysteroid receptor pathway nih.govnih.gov.

Antifeedant and Growth-Inhibitory Activities (e.g., Lucilia cuprina)

Beyond direct interference with the moulting process, this compound also exhibits antifeedant and growth-inhibitory activities in insects nih.govmetabolomicsworkbench.org. These effects contribute to the plant's defense strategy by deterring insect feeding and hindering their ability to reach maturity wikidata.orgmetabolomicsworkbench.org.

Research using the Australian sheep blowfly, Lucilia cuprina, has provided specific evidence of these activities nih.gov. Bioassays with L. cuprina larvae have demonstrated that this compound can reduce feeding and inhibit larval growth nih.gov. This growth inhibition can be a consequence of both reduced food intake and the physiological disruption caused by the aberrant ecdysteroid signaling nih.govmetabolomicsworkbench.org. The insecticidal activity of this compound against Lucilia cuprina larvae has also been reported.

Comparative Analysis of Bioactivity with Other Phytoecdysteroids

Comparing the bioactivity of this compound with other known phytoecdysteroids provides context for its potency and potential applications. 20-Hydroxyecdysone (20E) is often used as a standard for comparison due to its role as a primary insect moulting hormone ctdbase.orgctdbase.orgnih.gov. Other phytoecdysteroids like Ponasterone A and 5,20-dihydroxyecdysone have also been studied for their effects on insect development.

Studies have compared the activity of this compound to 20E and other ecdysteroids in various biological assays, including receptor binding and effects on insect development nih.govnih.gov. While 20E is a potent ecdysteroid, the relative activity of this compound can vary depending on the specific insect species and the assay used nih.govnih.gov. For instance, in studies involving Lucilia cuprina larval moulting inhibition, Ponasterone A was found to be approximately twice as active as 20-hydroxyecdysone and 5,20-dihydroxyecdysone. This compound also demonstrated insecticidal activity against L. cuprina larvae. Comparative data on the lethal dose (LD50) for this compound and other insecticidal compounds like Nagilactone C and Dyshomoerythrine in L. cuprina highlight its toxicity to this pest species.

| Compound | PubChem CID | Activity (Example) | Reference |

| This compound | 179565 | EcR/USP binding, Moulting inhibition, Antifeedant, Growth inhibition, Insecticidal (L. cuprina) | nih.govneobioscience.comnih.gov |

| 20-Hydroxyecdysone | 5459840 | EcR/USP binding, Moulting hormone, Developmental regulation | ctdbase.orgnih.govctdbase.orgneobioscience.comnih.govnih.gov |

| Ponasterone A | 115127 | Moulting inhibition (L. cuprina) | |

| 2-deoxy-5,20-dihydroxyecdysone* | 101249756 | Potential moulting inhibition activity (as 5,20-dihydroxyecdysone) | |

| Nagilactone C | 72505 | Insecticidal, Growth retardation (L. cuprina) |

Note: While sources refer to "5,20-dihydroxyecdysone" in comparative studies, PubChem CID 101249756 corresponds to 2-deoxy-5,20-dihydroxyecdysone, which may be the compound referenced or a closely related isomer with similar activity.

Structure Activity Relationship Sar Studies of Dacrysterone Analogues

Correlating Specific Structural Modifications with Biological Potency

SAR studies on ecdysteroids have revealed key structural features associated with biological activity, particularly their affinity for the ecdysteroid receptor (EcR) in arthropods. researchgate.netmdpi.combiophytis.com While Dacrysterone itself is a specific analogue, insights into the SAR of the broader ecdysteroid class provide context for understanding its potential activity.

General findings from ecdysteroid SAR studies indicate the importance of the hydroxylation pattern and the presence of the 7-en-6-one chromophore for activity in insect systems. researchgate.netmdpi.combiophytis.com Modifications to the steroid core and the side chain can significantly impact potency. For instance, studies on alkylated ecdysteroids suggest that the hydroxyl groups at positions 2, 3, 22, and 25 play roles in hydrogen bonding interactions with the EcR. nih.gov Specifically, the 22-OH group can act as a hydrogen bond acceptor, the 25-OH as a potential hydrogen bond donor, and the 2-OH and 3-OH groups can act as donors and/or acceptors. nih.gov

While extensive SAR studies specifically focused only on this compound analogues are not prominently detailed in the search results, this compound's structure (with hydroxyl groups at positions 2, 3, 5, 14, 20, 22, and 25, and a 5β-H) places it within the context of these broader ecdysteroid SAR findings. researchgate.netbiophytis.comnih.gov The presence and configuration of these hydroxyl groups, along with the 5β-H and the 7-en-6-one system, are structural elements known to influence ecdysteroid activity.

One study investigating ecdysteroid 2,3-dioxalanes highlighted the importance of apolar groups at positions 2 and 3 for modulating activity against multi-drug resistant cancer cells, although this was in the context of sensitizing cells to doxorubicin (B1662922) rather than direct ecdysteroid hormonal activity. thieme-connect.com This suggests that modifications in the A-ring can influence biological effects.

Analysis of Stereochemical Influence on Activity

Stereochemistry plays a critical role in the biological activity of ecdysteroids, as receptors are highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration at various chiral centers, particularly in the steroid core and the side chain, is crucial for proper binding to the ecdysteroid receptor and eliciting a biological response. researchgate.net

For this compound, the stereochemistry includes a 5β-H, indicating an A/B cis ring junction, which is characteristic of "true ecdysteroids" and important for activity in insect systems. mdpi.combiophytis.com The configurations at the hydroxylated carbons, such as 2β, 3β, 14α, 20R, 22R, and 25, are also key stereochemical determinants. mdpi.comnih.gov

Studies on the stereochemistry of ecdysteroids have specifically investigated the configuration at C-24. For this compound, the C-24 configuration has been assigned as 24R. ecdybase.org In contrast, other ecdysteroids like pterosterone (B101409) and ponasterone C have been assigned the 24S configuration. ecdybase.org While the direct impact of the C-24 stereochemistry specifically of this compound on its biological potency compared to its C-24 epimer is not explicitly detailed in the search results, the fact that this stereochemical feature has been specifically determined highlights its potential relevance in SAR studies of C28 ecdysteroids like this compound and makisterone (B1173491) A. researchgate.netnih.govmdpi.com

The stereochemistry of the 20,22-diol system in the side chain is also known to be important for ecdysteroid activity. biophytis.com The (20R, 22R) configuration is common among highly active ecdysteroids like 20-hydroxyecdysone (B1671079). mdpi.comresearchgate.net this compound possesses this (20R, 22R) configuration in its side chain. nih.gov

Receptor-Ligand Interactions and Modeling Approaches

Ecdysteroids exert their primary effects in arthropods by binding to the ecdysteroid receptor (EcR), which forms a heterodimer with the Ultraspiracle protein (USP) or Retinoid X Receptor (RXR). researchgate.netmdpi.comresearchgate.net This receptor complex then interacts with specific DNA sequences to regulate gene expression. researchgate.netmdpi.comresearchgate.net

Understanding the precise interactions between ecdysteroids, including this compound analogues, and the EcR/USP complex is fundamental to SAR studies. Computational modeling approaches, such as homology modeling, molecular docking, and quantitative structure-activity relationship (QSAR) analysis, have been employed to investigate these interactions. researchgate.netnih.govnih.gov

Homology models of the ligand-binding domains of insect ecdysteroid receptor proteins have been developed to provide structural insights into how ecdysteroids bind. researchgate.net These models, combined with experimental data, help to elucidate the key amino acid residues in the binding pocket that interact with different parts of the ecdysteroid molecule. nih.govnih.gov

QSAR models have been developed using extensive data on the biological activities of various ecdysteroid analogues to predict the activity of new compounds and inform the design of synthetic analogues with improved potency or desired properties. researchgate.netmdpi.com These models correlate structural descriptors of the ecdysteroids with their biological responses, providing a quantitative link between structure and activity. researchgate.net

Analytical Methodologies for Dacrysterone Quantification and Profile Analysis

Chromatographic Quantification (e.g., HPLC-DAD, HPLC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the quantification and analysis of ecdysteroids, including dacrysterone. HPLC coupled with a Diode Array Detector (DAD) is a common approach, leveraging the characteristic UV absorbance of the ecdysteroid chromophore. Most ecdysteroids, possessing a 14α-hydroxy-Δ7-6-one chromophoric group, exhibit a major UV absorbance around 242 nm mdpi.com. This UV absorption forms the basis for detection and quantification in HPLC-DAD systems mdpi.com.

For enhanced sensitivity and specificity, HPLC is often coupled with Mass Spectrometry (MS), including tandem mass spectrometry (MS/MS). HPLC-MS/MS allows for the identification and quantification of specific ecdysteroid analogues within complex mixtures mdpi.combiophytis.com. This hyphenated technique provides both chromatographic separation and mass spectral information, enabling accurate identification and quantification even in samples with low concentrations of the analyte or significant matrix interference mdpi.combiophytis.com.

A method utilizing reversed-phase HPLC-MS/MS has been developed for the screening and quantification of ecdysteroids in small seed samples biophytis.com. This method involves a solid-phase extraction (SPE) purification step prior to analysis biophytis.com. Initially, HPLC-MS/MS can identify ecdysteroid-positive extracts and quantify key compounds like 20-hydroxyecdysone (B1671079) (20E) biophytis.com. For a more detailed analysis, a longer HPLC-MS/MS run can be used to identify and quantify multiple common phytoecdysteroids biophytis.com. While specific quantitative data solely for this compound using these methods were not extensively detailed across the search results, these techniques are broadly applicable to ecdysteroids and are used for their quantification in various plant matrices mdpi.combiophytis.comresearchgate.net.

Immunochemical Assays (e.g., Radioimmunoassay) for Detection and Screening

Immunochemical assays, such as Radioimmunoassay (RIA), have historically played a significant role in the detection and screening of ecdysteroids, including this compound, particularly in samples of limited purity or when analyzing a large number of samples encyclopedia.pubmdpi.combiophytis.com. Immunoassays offer high sensitivity, allowing for the detection of small amounts of the analyte mdpi.com.

RIA specifically utilizes antibodies that bind to ecdysteroids, often detecting compounds with structural similarity to a target ecdysteroid like 20E biophytis.com. This characteristic makes RIA suitable for screening purposes to identify samples that contain compounds structurally related to known ecdysteroids mdpi.combiophytis.com. Micro-analysis methods developed in the past for screening small seed samples for the presence of ecdysteroids often coupled micro-extractions with off-line qualitative/quantitative assessment using ecdysteroid-specific insect cell-based assays and RIAs biophytis.com. These methods facilitated the screening of a large number of plant species for the presence of ecdysteroids biophytis.com. Different immunoassay formats exist, including enzyme immunoassay (EIA) and chemiluminescence immunoassay (CIA), which vary in their detection principle and procedural format mdpi.com.

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., HPLC-DAD-MS)

Advanced hyphenated techniques, such as HPLC coupled with DAD and Mass Spectrometry (HPLC-DAD-MS), are powerful tools for the analysis of complex mixtures containing ecdysteroids like this compound nih.govmdpi.comresearchgate.net. These techniques provide orthogonal information, combining chromatographic separation, UV absorbance spectra from the DAD, and mass spectral data from the MS detector mdpi.combiophytis.com.

HPLC-DAD-MS allows for the on-line analysis of ecdysteroid profiles, providing physico-chemical data such as retention time, UV spectra, and MS spectra for separated components biophytis.com. This is particularly useful for the identification and characterization of known and potentially novel ecdysteroid analogues in complex plant extracts mdpi.combiophytis.com. The DAD provides information about the chromophore, while the MS provides molecular weight and fragmentation data, aiding in structural elucidation mdpi.combiophytis.com.

For instance, HPLC-DAD-MS has been used in the small-scale analysis of phytoecdysteroids in seeds for the identification and quantification of specific analogues biophytis.com. This method can be employed after initial screening to obtain detailed UV and MS spectra to confirm identifications or to characterize partially identified or novel compounds biophytis.com. The procedure allows for the rapid screening, quantification, and identification of ecdysteroids in small plant samples and assists in the dereplication of samples containing large amounts or novel analogues biophytis.com.

An example of data obtained using HPLC-DAD-MS for this compound is available, providing its retention time, UV absorption maximum, and mass spectral data. biophytis.com

| Compound | Molecular Weight (Da) | Retention Time (min) | UV λmax (nm) | MS [M+H]+ (m/z) | MS [M+Na]+ (m/z) |

| This compound | 510 | 21.49 | 246 | 511.2 | 533.1 |

Data derived from small-scale analysis of phytoecdysteroids in seeds by HPLC-DAD-MS biophytis.com.

These advanced hyphenated techniques are essential for comprehensive ecdysteroid profiling, enabling the identification and quantification of multiple analogues within a single analysis, which is crucial for understanding the ecdysteroid composition of various biological sources.

Approaches to the Chemical Synthesis of Dacrysterone

Semi-synthetic Pathways from Related Steroids

Given the challenges associated with total synthesis, semi-synthetic approaches from more abundant natural ecdysteroids are often explored as alternative routes to obtain specific analogues. nih.gov This strategy involves using a naturally occurring ecdysteroid precursor and performing targeted chemical transformations to arrive at the desired compound. Dacrysterone has been identified as being structurally related to makisterone (B1173491) A, specifically noted as 5β-hydroxymakisterone A. uni.lu This structural relationship suggests that makisterone A could potentially serve as a starting material for a semi-synthetic route to this compound, involving the introduction of a hydroxyl group at the 5β position.

Semi-synthetic procedures for ecdysteroids can involve various chemical reactions to modify the steroid core or the side chain. One type of transformation mentioned in the context of semi-synthesizing ecdysteroid derivatives is oxidative side-chain cleavage. While this specific reaction type might be used to modify the side chain of an ecdysteroid precursor, the conversion of makisterone A to this compound would specifically require functionalization of the steroid ring system. The feasibility and efficiency of such a conversion would depend on developing selective reactions to introduce the 5β-hydroxyl group while preserving the other sensitive functionalities present in the makisterone A structure. Research has demonstrated the preparation of various semi-synthetic ecdysteroid derivatives from different natural ecdysteroids through diverse chemical approaches.

Chemoenzymatic Synthesis Efforts

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach for the synthesis of complex natural products by leveraging the high specificity and efficiency of enzymes for certain transformations that are difficult to achieve solely through chemical means. This approach has shown promise in the synthesis of other complex molecules, such as terpenoids and intermediates in the synthesis of artemisinin. Enzymes can catalyze highly selective hydroxylations, oxidations, and other modifications under mild conditions, potentially simplifying synthetic routes and improving yields and stereocontrol.

While the potential of chemoenzymatic synthesis for complex natural products is recognized, specific detailed research findings or established pathways for the chemoenzymatic synthesis of this compound or ecdysteroids in general were not prominently featured in the provided search results. The biosynthesis of ecdysteroids in organisms involves a series of enzymatic steps, which conceptually supports the potential for developing in vitro chemoenzymatic routes. However, translating complex biosynthetic pathways into practical chemoenzymatic synthetic strategies requires the identification, isolation, and optimization of the relevant enzymes, as well as the development of compatible chemical steps. Further research in this area could potentially lead to novel and efficient methods for synthesizing this compound and other ecdysteroids.

Entomological Applications of Dacrysterone Research

Development of Eco-Friendly Insecticides and Pest Management Agents

Research has identified dacrysterone as a compound possessing insecticidal properties. Studies utilizing a modified serum-based bioassay against newly hatched larvae of the Australian sheep blowfly (Lucilia cuprina) demonstrated that dacrysterine exhibited insecticidal activity. wikidata.orglipidmaps.org This activity was observed alongside other compounds isolated from New Zealand gymnosperms, including nagilactone C and dyshomoerythrine, which also showed insecticidal effects. wikidata.orglipidmaps.org

The exploration of plant-derived compounds like this compound aligns with the broader interest in developing environmentally acceptable insecticidal materials. wikidata.org Such natural compounds are considered potentially advantageous over synthetic pesticides due to characteristics that may include easier degradability, greater species specificity, and potentially reduced susceptibility to the development of resistance. wikidata.org Phytoecdysteroids, as a class, are known to induce abnormal molting in many arthropods, often with lethal consequences, suggesting their potential utility in controlling insect herbivores on agricultural plants. ctdbase.orgnih.gov

Despite the observed insecticidal activity, the application of phytoecdysteroids, including this compound, as environmentally sound insecticides has faced limitations. ecdybase.org This is partly attributed to their relatively polar nature, which necessitates ingestion for activity. ecdybase.org

Future Research Perspectives on Dacrysterone

Elucidation of Uncharacterized Biosynthetic Enzymes

The biosynthesis of ecdysteroids from dietary sterols, such as cholesterol or plant sterols, is a complex multi-step process that has been extensively studied, particularly in insects. nih.govthegoodscentscompany.comciteab.com Much of the pathway, especially the later hydroxylation steps catalyzed by enzymes known as "Halloween genes" in Drosophila melanogaster, is relatively well-characterized. nih.govwikipedia.org However, the initial conversion steps from cholesterol or 7-dehydrocholesterol (B119134) (7dC) to intermediates like 5β-ketodiol involve a series of enzymatic reactions often referred to as the "Black Box" due to the lack of complete biochemical characterization of all enzymes involved. nih.govthegoodscentscompany.comwikipedia.org

Future research on Dacrysterone's biosynthesis should focus on elucidating the specific enzymes responsible for its formation, particularly those involved in these uncharacterized "Black Box" steps within the plants where it is produced. While general ecdysteroid biosynthetic pathways are known, the precise enzymatic machinery leading to the unique hydroxylation pattern of this compound (which includes hydroxyl groups at positions 2β, 3β, 5, 14, 20, 22, and 25) requires further investigation. fishersci.at Identifying and characterizing these plant-specific enzymes would involve techniques such as transcriptomics and metabolomics to correlate gene expression with the accumulation of this compound and its potential precursors. lipidmaps.org Furthermore, functional genomics approaches, such as gene silencing or overexpression in plant models or heterologous systems, could help confirm the roles of candidate enzymes. Understanding these biosynthetic pathways could potentially enable the metabolic engineering of host organisms for sustainable this compound production.

Detailed Analysis of Ecological Impact and Species-Specific Adaptations

Phytoecdysteroids are widely believed to play a role in plant defense, acting as feeding deterrents or endocrine disruptors against non-adapted herbivorous insects and nematodes. nih.govwikipedia.orgciteab.comnih.gov this compound, as a phytoecdysteroid, is likely involved in the ecological interactions of the plants that produce it. However, the specific ecological impact of this compound itself, and the extent to which different species are adapted to its presence, are areas requiring detailed analysis.

Future research should investigate the concentration and distribution of this compound in various tissues of producing plants throughout their life cycle and in response to herbivore attack. Studies are needed to determine the sensitivity of different insect and nematode species to this compound and to identify the mechanisms of resistance or detoxification in adapted species. citeab.com This could involve behavioral assays, physiological studies examining the effects of this compound on growth and development, and molecular studies to identify detoxification enzymes or altered ecdysteroid receptors in resistant organisms. The ecological role of the Rimu tree (Dacrydium cupressinum), a related species to a this compound source, in supporting native birds through its fruit highlights the broader ecological context in which such compounds exist, suggesting potential indirect ecological impacts that warrant exploration. lipidmaps.org Understanding these complex interactions could provide insights into plant-herbivore co-evolution and potentially inform the development of natural pest control strategies.

Discovery and Characterization of Novel this compound Derivatives

The ecdysteroid family is vast, with over 500 naturally occurring structural analogues known. citeab.com These compounds exhibit significant structural diversity, particularly in the hydroxylation pattern and side chain modifications. nih.govsigmaaldrich.com this compound itself can be considered a derivative of other ecdysteroids, such as makisterone (B1173491) A, differing by a hydroxylation at the C-5 position. sigmaaldrich.com

Q & A

Q. How can researchers ensure ethical compliance in animal studies involving this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and humane endpoints. Obtain approval from institutional animal care committees (IACUC) and document protocol IDs in manuscripts. Use the minimum sample size required for statistical significance to reduce animal use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.